molecular formula C13H12O4S B12772934 4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene CAS No. 125219-84-3

4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene

Cat. No.: B12772934
CAS No.: 125219-84-3
M. Wt: 264.30 g/mol
InChI Key: MVIZUMXFVADBOJ-UHFFFAOYSA-N
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Description

4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene typically involves multi-step organic reactions. One common method involves the condensation of alkyl methyl ketones with dimethyl oxalate, followed by cyclization and annulation reactions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency in production. The scalability of the synthetic route is an important consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.

Properties

CAS No.

125219-84-3

Molecular Formula

C13H12O4S

Molecular Weight

264.30 g/mol

IUPAC Name

4-methyl-3,3-dioxo-1,2,5,9b-tetrahydrobenzo[e][1]benzothiole-6,9-dione

InChI

InChI=1S/C13H12O4S/c1-7-6-9-10(14)2-3-11(15)12(9)8-4-5-18(16,17)13(7)8/h2-3,8H,4-6H2,1H3

InChI Key

MVIZUMXFVADBOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCS2(=O)=O)C3=C(C1)C(=O)C=CC3=O

Origin of Product

United States

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